molecular formula C18H18N4O3 B2500407 3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-20-7

3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2500407
CAS RN: 899997-20-7
M. Wt: 338.367
InChI Key: ZNQUOCOVPDXFJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through a process involving intramolecular alkylation. The starting compound, 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, was hydrogenated to form an amino derivative, which then underwent consecutive reactions with an orthocarboxylate and mesyl chloride to yield the final purine diones .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. Although the specific compound "3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is not directly mentioned, the related structures in the studies provide insight into the molecular framework that could influence biological activity. The presence of alkyl or phenyl groups at the 4-position and a methyl group at the 7-position in the imidazo[1,2,3-cd]purine ring system suggests a degree of lipophilicity and potential steric effects that could affect binding to biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are characterized by the formation of the imidazo[1,2,3-cd]purine ring system. This is achieved through intramolecular alkylation, which is a key step in constructing the purine core. The reactivity of the intermediate compounds, such as the orthocarboxylate and mesyl derivatives, plays a significant role in the successful synthesis of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. In the second study, a series of fluorinated and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were evaluated for these properties using micellar electrokinetic chromatography and a human liver microsomes model. These properties are indicative of the compound's behavior in biological systems and can influence its potential as a therapeutic agent .

Biological Evaluation and Case Studies

Although the compound is not evaluated in the provided studies, related purine derivatives have been assessed for biological activity. For instance, compound 9 from the second study showed potential antidepressant effects in the forced swim test in mice and exhibited greater antianxiety effects than the reference drug diazepam. This suggests that modifications to the purine structure, such as the introduction of fluorinated arylpiperazinylalkyl groups, can significantly impact the compound's pharmacological activity .

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

Research on caffeine and A2A adenosine receptor antagonists, compounds structurally related to purine analogs, suggests a potential for neuroprotective effects against Parkinson's disease. These compounds, through A2A receptor blockade, have been shown to attenuate neurotoxin-induced loss of dopaminergic neurons, proposing a mechanism by which caffeine consumption might inversely associate with Parkinson's disease development (Chen et al., 2001).

Impact on Metabolic Pathways

Purine analogs play crucial roles in influencing metabolic pathways, particularly in the context of cancer research. Studies utilizing compounds like MeIQx and PhIP, which are structurally related to purine analogs, have provided insights into how these compounds form DNA adducts and potentially contribute to carcinogenesis. This research underscores the importance of understanding purine metabolism in assessing cancer risk and developing therapeutic interventions (Turteltaub et al., 1999).

Role in Immune System Function

The activity of enzymes involved in purine metabolism, such as adenosine deaminase, has been linked to immune system function. Studies on juvenile rheumatoid arthritis and systemic lupus erythematosus have shown alterations in the activity of these enzymes, suggesting the potential for targeting purine metabolism in these autoimmune conditions (Hitoglou et al., 2001).

Interaction with Other Drugs

The interaction between purine analogs and other drugs has been explored, particularly in the context of chronic obstructive pulmonary diseases (COPD). A study on the drug interaction between aminophylline and salbutamol revealed potential risks, highlighting the importance of monitoring and managing drug interactions in patients receiving purine analog-based treatments (Meena, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

Future Directions

The study of complex organic compounds like this one has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic biology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-10-5-6-11(2)13(7-10)9-22-16(23)14-15(20(4)18(22)24)19-17-21(14)8-12(3)25-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUOCOVPDXFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810789

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